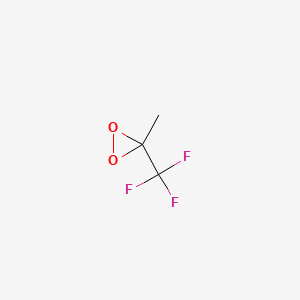

Methyl(trifluoromethyl)dioxirane

Description

Methyl(trifluoromethyl)dioxirane (TFDO, 1b) is a highly reactive, electrophilic oxidant widely employed in organic synthesis for its exceptional selectivity and efficiency under mild conditions . It is generated from 1,1,1-trifluoroacetone via reaction with peroxomonosulfate and bicarbonate, enabling scalable applications . TFDO excels in epoxidizing alkenes, hydroxylating C–H bonds, and functionalizing complex substrates like carbon nanotubes and natural products (e.g., valinomycin) at low temperatures (≥0°C), often outperforming traditional peracids . Its trifluoromethyl group enhances electrophilicity and stabilizes transition states, enabling unique chemoselectivity in heterolytic oxidation pathways .

Propriétés

Numéro CAS |

115464-59-0 |

|---|---|

Formule moléculaire |

C3H3F3O2 |

Poids moléculaire |

128.05 g/mol |

Nom IUPAC |

3-methyl-3-(trifluoromethyl)dioxirane |

InChI |

InChI=1S/C3H3F3O2/c1-2(7-8-2)3(4,5)6/h1H3 |

Clé InChI |

NEGUMGNBGIFXAL-UHFFFAOYSA-N |

SMILES |

CC1(OO1)C(F)(F)F |

SMILES canonique |

CC1(OO1)C(F)(F)F |

Autres numéros CAS |

115464-59-0 |

Synonymes |

M(TFM)DO methyl(trifluoromethyl)dioxirane |

Origine du produit |

United States |

Applications De Recherche Scientifique

Oxidation of Organic Compounds

Methyl(trifluoromethyl)dioxirane is primarily utilized for the oxidation of various organic substrates:

- Epoxidation Reactions : It has been effectively used in the epoxidation of alkenes, particularly in synthesizing fluorinated compounds. For instance, in the synthesis of 8-fluoro anthracycline aglycones, this compound facilitates the epoxidation of C8-C9 double bonds with high yields and operational simplicity .

- Selective Hydroxylation : A notable application is the selective hydroxylation of peptides at the N-terminal position. Studies reveal that this compound can hydroxylate Boc-protected peptides while leaving other functional groups untouched . This selectivity allows for the derivatization of peptides into valuable synthons.

Mechanistic Studies

Research utilizing this compound has provided insights into reaction mechanisms:

- Regioselectivity in Tetrazine Oxidation : The compound has been shown to oxidize 1,2,4,5-tetrazines to their corresponding N-oxides with excellent regioselectivity. Detailed NMR studies indicate that the nitrogen atom undergoes selective oxidation, which aids in understanding the underlying mechanisms of such reactions .

- Stereoselective Photo-Oxidations : In photochemical applications, this compound has been employed in stereoselective reactions, demonstrating its utility in complex organic transformations .

Synthesis of Fluorinated Compounds

A comprehensive study demonstrated the use of this compound in synthesizing fluorinated compounds through epoxidation reactions. The study reported high yields and purity levels for several fluorinated intermediates essential in pharmaceutical applications.

| Compound | Reaction Type | Yield (%) | Reference |

|---|---|---|---|

| 8-Fluoro anthracycline | Epoxidation | 85% | |

| N-Hydroxylated Peptides | Hydroxylation | Up to 82% |

Peptide Modification

In another study focusing on peptide modifications, this compound was used to oxidize acetyl-protected amino acid methyl esters selectively at tertiary carbon-hydrogen bonds:

| Peptide | Modification | Yield (%) |

|---|---|---|

| Ac-Leu-OMe | N-Hydroxylation | 82% |

| Ac-Val-OMe | Hydroxylation | 44% |

| Ac-Val-Ala-OMe | Hydroxylation | 29% |

These results highlight the reagent's versatility and efficiency in peptide chemistry .

Analyse Des Réactions Chimiques

Oxidation of C-H Bonds

Methyl(trifluoromethyl)dioxirane is particularly effective in the oxidation of C-H bonds, including tertiary and benzylic positions. Research indicates that TFD can facilitate the selective hydroxylation of activated and unactivated aliphatic chains under mild conditions. For instance, a study demonstrated that TFD can oxidize tertiary C-H bonds with high selectivity, yielding products with isolated yields ranging from 8% to 99% across various substrates .

Epoxidation Reactions

TFD has been employed in the epoxidation of alkenes, showcasing excellent regio- and stereoselectivity. For example, vitamin D2 derivatives reacted with TFD at low temperatures (−40 °C) to produce tetraepoxides with high yields (78-80%) as single diastereomers . The mechanism involves the electrophilic attack of the dioxirane on the double bond, resulting in the formation of an epoxide.

Table 2: Epoxidation of Alkenes Using TFD

| Substrate | Reaction Temperature (°C) | Product Type | Yield (%) |

|---|---|---|---|

| Vitamin D2 | −40 | Tetraepoxide | 78-80 |

| Styrene | Room Temperature | Epoxide | Variable |

Oxidation of Nitrogen-Containing Compounds

This compound has shown significant reactivity towards nitrogen-containing compounds such as peptides and amines. A study highlighted its ability to oxidize Boc-protected di- and tripeptide methyl esters, yielding N-hydroxy derivatives with good selectivity . The reaction conditions typically involve mild temperatures and short reaction times.

Table 3: Oxidation of Peptides with TFD

| Peptide Substrate | TFD Equivalents | Reaction Time (h) | Major Product | Isolated Yield (%) |

|---|---|---|---|---|

| N-Boc-Leu-Ala-OMe | 2.4 | 5 | N-Hydroxy derivative | 46 |

| Ac-Val-Ala-OMe | 2.4 | 7 | N-Hydroxy derivative | 29 |

Oxidation of Sulfur-Containing Compounds

TFD also participates in the oxidation of sulfur-containing organic compounds. The oxidation mechanism typically involves an initial electrophilic attack on the sulfur atom, leading to the formation of sulfoxides or sulfones depending on reaction conditions . This selectivity is crucial for synthetic applications where specific oxidation states are desired.

Table 4: Oxidation of Sulfur Compounds Using TFD

| Compound | Reaction Conditions | Major Product | Yield (%) |

|---|---|---|---|

| Dimethyl sulfide | Acetone solvent | Sulfoxide | Variable |

| Vinyl sulfide | Excess TFD | Sulfone | High |

Mechanistic Insights

The reactivity patterns observed in reactions involving this compound can be attributed to several mechanistic factors:

-

Electrophilicity : The trifluoromethyl group enhances the electrophilic nature of the dioxirane, facilitating reactions with nucleophiles.

-

Strain Release : The dioxirane structure imposes significant ring strain, which can be relieved upon reaction with substrates, contributing to enhanced reactivity .

-

Selectivity Factors : Computational studies have shown that steric hindrance and electronic effects play critical roles in determining the site selectivity during oxidations .

Comparaison Avec Des Composés Similaires

Comparison with Similar Dioxiranes

Reactivity and Selectivity

TFDO is distinguished from other dioxiranes by its trifluoromethyl substituent, which increases electrophilicity and modulates reaction pathways. Key comparisons include:

Mechanistic Pathways

- TFDO vs. DDO : TFDO favors heterolytic oxidation (electrophilic attack), while DDO often follows homolytic pathways (H-atom abstraction). For example, in lactam oxidation, TFDO selectively oxidizes N–H bonds, whereas DDO targets C–H bonds due to divergent stabilization of transition states .

- Solvent Effects : TFDO’s reactivity is enhanced in fluorinated alcohols, which stabilize cationic intermediates during alkane oxidations .

Stability and Practicality

- Synthesis : TFDO is generated in situ from trifluoroacetone, offering scalability and avoiding isolation hazards . DDO requires acetone and peroxides, posing storage challenges .

- Environmental Impact : TFDO’s neutral reaction conditions reduce waste compared to metal-catalyzed oxidations .

Key Research Findings

- Mechanistic Flexibility : TFDO can switch between radical and cationic pathways depending on the substrate and solvent. For example, fluorinated solvents promote cationic intermediates in ETFDO-mediated alkane oxidations .

- Protecting Group Sensitivity : TFDO oxidizes Boc-protected peptides more efficiently than acetylated analogs, highlighting steric and electronic influences .

- Regioselectivity in Steroids : TFDO hydroxylates 5α-cholestan-3β-yl acetate at C-25 with higher regioselectivity than DDO or hexafluoro(dimethyl)dioxirane .

Méthodes De Préparation

Reagents and Equipment

Gas-Phase Transport Method for Scalable TFDO Generation

A 2007 protocol by González-Núñez et al. introduced a gas-phase transport technique, enabling TFDO application in oxidation reactions without isolation. This method enhances safety and scalability.

Reaction Setup

The apparatus consists of two zones:

Mechanism and Advantages

Gaseous TFDO, entrained in CO₂ and O₂ evolved during Oxone® decomposition, transports to the reaction zone. This in situ approach avoids handling pure TFDO, reducing explosion risks. Key advantages include:

Limitations

-

Substrate Compatibility : Volatile or low-boiling substrates may co-distill with TFDO, complicating product isolation.

-

Concentration Control : TFDO concentration in the gas phase is non-stoichiometric, requiring excess Oxone® for complete substrate conversion.

Comparative Analysis of TFDO Synthesis Methods

The table below contrasts critical parameters of the two methods:

Key Findings :

-

The Oxone® method is preferable for reactions requiring anhydrous TFDO, such as hydrocarbon oxidations.

-

The gas-phase method excels in epoxidations where in situ TFDO generation suffices.

Challenges and Optimization Strategies

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.